molecular formula C23H23N5O3S2 B2522672 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 1021096-06-9

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

Cat. No.: B2522672
CAS No.: 1021096-06-9
M. Wt: 481.59
InChI Key: LDAGAEZSHVKZMG-UHFFFAOYSA-N
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Description

2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a synthetic compound featuring a complex heterocyclic structure based on a thiazolo[4,5-d]pyridazinone core. This scaffold is of significant interest in medicinal chemistry and drug discovery research. The compound's structure is characterized by a morpholino ring, a thiophen-2-yl group at the 7-position, and a phenethylacetamide side chain. The morpholino group is a common pharmacophore known to influence the physicochemical properties and biological activity of molecules, potentially aiding in solubility and membrane permeability . Compounds with the thiazolo[4,5-d]pyridazinone scaffold have been investigated for their potential as agonists for various therapeutic targets, such as the beta-3 adrenergic receptor . The presence of the thiophene heterocycle further enhances the molecule's versatility as a building block, offering a potential site for further structural modification and exploration of structure-activity relationships (SAR). This makes it a valuable chemical probe for researchers in hit-to-lead optimization campaigns and for screening against a broad range of biological targets, including kinases and other enzymes. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c29-18(24-9-8-16-5-2-1-3-6-16)15-28-22(30)20-21(19(26-28)17-7-4-14-32-17)33-23(25-20)27-10-12-31-13-11-27/h1-7,14H,8-13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAGAEZSHVKZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of various thiazole derivatives with hydrazine to yield thiazolo[4,5-d]pyridazinones. For example, a study synthesized several related compounds via refluxing esters with hydrazine hydrate in ethanol, achieving yields between 78% and 87% .

Analgesic and Anti-inflammatory Properties

Research has demonstrated that compounds containing thiazolo and pyridazinone fragments exhibit significant analgesic and anti-inflammatory activities. In vivo tests utilizing models such as the "hot plate" and "acetic acid cramps" have shown these compounds to effectively reduce pain and inflammation .

The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is known to play a role in inflammation. Compounds derived from thiazolo[4,5-d]pyridazinone structures have been identified as selective COX-2 inhibitors, which could lead to reduced side effects compared to non-selective COX inhibitors .

Antitumor Activity

Emerging evidence suggests that this class of compounds also possesses antitumor properties. For instance, certain derivatives have demonstrated inhibitory effects on cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression. The IC50 values for these inhibitors ranged from 105.39 nM to 742.78 nM, indicating potent activity against cancer cell lines .

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Thiazolo derivativesAnalgesic & Anti-inflammatoryEffective in reducing pain in animal models
CDK2 inhibitorsAntitumorIC50 values indicate strong inhibition of cancer cell growth

Structure-Activity Relationship (SAR)

The structure of this compound is characterized by a morpholino group attached to a thiazolo-pyridazine core. The presence of thiophene contributes to its pharmacological profile by enhancing lipophilicity and potentially improving bioavailability. The acetamide moiety may also play a role in modulating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

Core Modifications: All compounds retain the thiazolo[4,5-d]pyridazinone core, but substitutions at positions 2, 5, and 7 vary significantly. The target compound and its analogues in and feature a morpholino group at position 2, whereas the compound in substitutes this with pyrrolidin-1-yl.

Aromatic Substituents :

  • The thiophen-2-yl group in the target compound and its analogues may enhance π-π stacking interactions compared to the 4-fluorophenyl group in . Fluorine substitution in could increase metabolic stability and membrane permeability due to its electronegativity.

Acetamide Side Chains: The phenethyl group in the target compound introduces a longer alkyl chain compared to the p-tolyl or 2-ethylphenyl groups in and . This modification likely increases lipophilicity, which may affect blood-brain barrier penetration or protein-binding affinity.

Analytical Data:

  • While HPLC purity data are unavailable for the target compound, analogues in demonstrate high purity (95–99%) under reverse-phase conditions, suggesting robust synthetic protocols for related structures .

Physicochemical Properties

  • Molecular Weight : The target compound (unlisted in evidence) is estimated to have a molecular weight near 480–500 g/mol, based on analogues . This places it within the acceptable range for oral bioavailability (Rule of Five compliance).
  • Polarity: Morpholino-containing compounds (e.g., ) are expected to have higher polarity than pyrrolidine derivatives (e.g., ), influencing solubility and clearance rates.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide, and what reagents are critical for its formation?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with thiazole ring formation using phosphorus pentasulfide, followed by condensation with pyridazine precursors. Morpholino and thiophen-2-yl groups are introduced via nucleophilic substitution or coupling reactions. Acetamide moieties are added using acyl chlorides or activated esters. Purification often employs column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Structural elucidation relies on:

  • NMR/IR Spectroscopy : To identify functional groups (e.g., morpholino C-O-C stretch at ~1100 cm⁻¹, thiophen C-S bonds).
  • Mass Spectrometry : For molecular weight confirmation (expected ~500–550 g/mol based on analogs).
  • X-ray Crystallography : To resolve stereochemistry and verify the thiazolo[4,5-d]pyridazin core .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with thiazolo derivatives’ known activities:

  • Kinase Inhibition : Use ATP-binding site competition assays (e.g., EGFR, CDK2).
  • Antimicrobial Activity : Disk diffusion or microdilution against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final acetamide coupling step?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : 25–60°C (higher temps may accelerate coupling but risk decomposition).
  • Catalyst : DMAP vs. HOBt for amide bond formation efficiency.
  • Solvent : Compare DMF (polar aprotic) vs. THF (lower polarity). Monitor by TLC/HPLC .

Q. What strategies resolve contradictions in reported solubility data for thiazolo[4,5-d]pyridazin derivatives?

  • Methodological Answer :

  • Standardized Protocols : Use identical solvents (e.g., DMSO for stock solutions) and centrifugation to remove undissolved particulates.
  • Alternative Techniques : Nephelometry for turbidity quantification or shake-flask method with UV-Vis calibration .

Q. How does the morpholino substituent influence bioactivity compared to other heterocyclic amines (e.g., pyrrolidinyl)?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Molecular Docking : Compare morpholino’s oxygen lone pairs (hydrogen bond acceptors) vs. pyrrolidinyl’s flexibility in kinase binding pockets.
  • In Vitro Assays : Test analogs with swapped substituents against the same targets (e.g., IC₅₀ shifts in enzyme inhibition) .

Q. What computational tools are suitable for predicting ADMET properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM for absorption (LogP), cytochrome P450 interactions.
  • Toxicity : ProTox-II for hepatotoxicity risk assessment.
  • Validation : Cross-reference with experimental solubility and metabolic stability assays (e.g., microsomal incubation) .

Data Analysis and Interpretation

Q. How to address discrepancies in antimicrobial activity between in vitro and in vivo models?

  • Methodological Answer :

  • Bioavailability Factors : Test plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes).
  • Infection Models : Compare static (MIC) vs. dynamic (time-kill) assays. Adjust dosing regimens in murine models to mimic human pharmacokinetics .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values.
  • Reproducibility : Triplicate experiments with independent compound batches to assess batch-to-batch variability .

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